Phenylglyoxylic Acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H,(H,10,11)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQJJMHZNSSFSM-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Phenylglyoxylic Acid-d5 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylic Acid-d5 (PGA-d5) is the deuterated analog of Phenylglyoxylic Acid (PGA), a primary metabolite of styrene and ethylbenzene.[1] Due to its isotopic labeling, PGA-d5 serves as an invaluable internal standard for the accurate quantification of PGA in biological samples, particularly in the context of monitoring occupational or environmental exposure to styrene.[2] This technical guide provides an in-depth overview of this compound, including its chemical structure, properties, a plausible synthesis and purification protocol, its application in analytical methods, and its role in the metabolic pathway of styrene.

Chemical Structure and Properties

This compound is structurally identical to Phenylglyoxylic Acid, with the exception of five deuterium atoms replacing the hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry-based analytical methods.

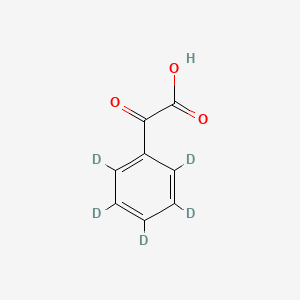

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Synonyms: α-Oxobenzeneacetic Acid-d5, Benzoylformic Acid-d5[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1217089-53-6 | [1][3][5] |

| Molecular Formula | C₈HD₅O₃ | [3][5] |

| Molecular Weight | 155.16 g/mol | [1][3][5] |

| Appearance | Light Yellowish Beige Solid | [4] |

| Melting Point | 62-64 °C | [1] |

| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| SMILES | OC(=O)C(=O)c1c([2H])c([2H])c([2H])c([2H])c1[2H]) | [5] |

Experimental Protocols

Synthesis and Purification of this compound (Plausible Method)

Materials:

-

Phenylglyoxylic Acid

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Platinum on carbon (Pt/C, 5 wt%)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

H/D Exchange Reaction: In a high-pressure reaction vessel, dissolve Phenylglyoxylic Acid (1 equivalent) in D₂O.

-

Add 5 wt% Pt/C catalyst (0.1 equivalents).

-

Pressurize the vessel with hydrogen gas (1 atm).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

Work-up: After the reaction is complete, filter the mixture to remove the Pt/C catalyst.

-

Extract the aqueous solution with ethyl acetate (3 x volume).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Confirm the identity and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantification of Phenylglyoxylic Acid in Urine using HPLC-MS/MS with this compound as an Internal Standard

This protocol describes the determination of Phenylglyoxylic Acid in urine samples, a common application for this compound.

Materials:

-

Urine samples

-

This compound (internal standard solution, e.g., 1 mg/L in methanol)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Syringe filters (0.22 µm)

-

HPLC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of urine, add 10 µL of the this compound internal standard solution.

-

Add 890 µL of a diluent (e.g., 10% methanol in water with 0.1% formic acid).

-

Vortex the mixture thoroughly.

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient to separate PGA from other urine components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Phenylglyoxylic Acid: Monitor the transition from the precursor ion (m/z of deprotonated PGA) to a characteristic product ion.

-

This compound: Monitor the transition from the precursor ion (m/z of deprotonated PGA-d5) to a characteristic product ion.

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of Phenylglyoxylic Acid spiked into a blank urine matrix, with a constant concentration of the this compound internal standard.

-

Calculate the concentration of Phenylglyoxylic Acid in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Biological Relevance

Styrene Metabolism

Phenylglyoxylic Acid is a key metabolite in the biotransformation of styrene. The metabolic pathway primarily occurs in the liver and involves a series of enzymatic reactions. Understanding this pathway is crucial for interpreting the results of biomonitoring for styrene exposure.

Caption: Metabolic pathway of styrene leading to the formation of Phenylglyoxylic Acid.

Neurotoxicity of Phenylglyoxylic Acid

While Phenylglyoxylic Acid itself is a metabolite, studies on its parent compound, styrene, have indicated neurotoxic effects. The neurotoxicity of styrene is thought to be mediated, in part, by its metabolites. Research suggests that exposure to styrene can lead to alterations in neurotransmitter systems, particularly dopamine.[6] Phenylglyoxylic acid has been shown to affect dopamine levels in nervous tissue. However, a detailed signaling pathway for the direct neurotoxic effects of Phenylglyoxylic Acid is not well-elucidated in publicly available literature. The neurotoxicity is likely a complex process involving multiple mechanisms, including oxidative stress.

Experimental Workflow for Biomonitoring

The use of this compound as an internal standard is a critical component of the experimental workflow for biomonitoring of styrene exposure. The following diagram illustrates the typical steps involved.

Caption: Experimental workflow for the quantification of Phenylglyoxylic Acid in urine.

Conclusion

This compound is an essential tool for researchers and professionals in the fields of toxicology, environmental health, and drug development. Its use as an internal standard allows for the highly accurate and precise quantification of Phenylglyoxylic Acid, a key biomarker of styrene exposure. This guide has provided a comprehensive overview of its chemical properties, a plausible synthesis method, a detailed analytical protocol, and its biological context. The provided diagrams illustrate the key pathways and workflows, offering a clear visual representation for better understanding. As research into the health effects of styrene and other industrial chemicals continues, the role of isotopically labeled standards like this compound will remain critical for generating reliable and reproducible data.

References

- 1. Environmental styrene exposure and neurologic symptoms in U.S. Gulf coast residents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotoxic effects of styrene: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical review of the neurotoxicity of styrene in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. go.drugbank.com [go.drugbank.com]

A Technical Guide to the Synthesis and Isotopic Labeling of Phenylglyoxylic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Phenylglyoxylic Acid-d5. This deuterated analog of phenylglyoxylic acid is a crucial tool in various scientific disciplines, particularly in drug metabolism studies, pharmacokinetics, and as an internal standard in mass spectrometry-based bioanalysis. This document details the synthetic routes, experimental protocols, and analytical data for the preparation of this compound, ensuring a high level of technical detail for the intended scientific audience.

Introduction

Phenylglyoxylic acid, a key metabolite of styrene, is often used as a biomarker for exposure to this industrial chemical. Its deuterated isotopologue, this compound, in which the five hydrogen atoms of the phenyl group are replaced with deuterium, is an invaluable tool for quantitative analysis. The stable isotope label allows for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, enabling precise and accurate quantification of its non-labeled counterpart in biological matrices.

This guide focuses on the practical aspects of synthesizing this compound, providing detailed experimental procedures and the expected analytical outcomes.

Synthetic Pathways

The synthesis of this compound can be approached through two primary strategies:

-

Oxidation of a Deuterated Precursor: This is the most direct and commonly employed method. It involves the synthesis of a suitable deuterated starting material, such as benzaldehyde-d5, which is then oxidized to yield the desired product. This approach ensures high isotopic incorporation in the final molecule.

-

Direct Hydrogen-Deuterium (H/D) Exchange: This method involves the direct replacement of hydrogen atoms with deuterium on the phenyl ring of either phenylglyoxylic acid or a suitable precursor like mandelic acid. This is typically achieved through acid or metal-catalyzed exchange reactions.

This guide will provide a detailed experimental protocol for the first approach, as it offers a more controlled and predictable outcome in terms of isotopic purity.

Experimental Protocols

Synthesis of this compound via Oxidation of Benzaldehyde-d5

This section details a proven method for the synthesis of this compound, starting from commercially available benzaldehyde-d5.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials and Reagents:

-

Benzaldehyde-d5 (C₆D₅CHO)

-

Selenium Dioxide (SeO₂)

-

Pyridine

-

Sodium Hydroxide (NaOH), 1N solution

-

Hydrochloric Acid (HCl), 1N solution

-

Chloroform (CHCl₃)

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluent: 5% Acetic Acid in Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde-d5, selenium dioxide, and pyridine.

-

Reaction: Heat the reaction mixture to 90-110 °C and maintain this temperature for 11 hours with constant stirring.

-

Work-up:

-

After cooling to room temperature, add 25 mL of 1N NaOH solution to the reaction mixture.

-

Extract the aqueous phase with chloroform (3 x 50 mL) to remove any unreacted starting material and byproducts.

-

Combine the aqueous phases and acidify to approximately pH 1 using 1N HCl.

-

Extract the acidified aqueous phase with chloroform (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic phase and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mobile phase of 5% acetic acid in ethanol.

-

-

Final Product: Collect the fractions containing the pure this compound and evaporate the solvent to yield a white powder.

Quantitative Data

The following table summarizes the key quantitative data obtained from the synthesis of this compound.

| Parameter | Value |

| Yield | 42% |

| Isotopic Purity | 99 atom % D |

Analytical Characterization

The synthesized this compound was characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

-

δ 9.25 (s, 1H, -COOH)

-

δ 8.29 (s, 0.02 H, residual aromatic protons)

-

δ 7.71 (s, 0.01 H, residual aromatic protons)

-

δ 7.54 (s, 0.02 H, residual aromatic protons)

¹³C NMR (75 MHz, CDCl₃):

-

δ 184.6 (C=O, ketone)

-

δ 162.7 (C=O, carboxylic acid)

-

δ 135.1 (t, J = 27.2 Hz, C-D)

-

δ 131.6 (C-ipso)

-

δ 130.41 (t, J = 25.6 Hz, C-D)

-

δ 128.5 (t, J = 24.0 Hz, C-D)

High-Resolution Mass Spectrometry (HRMS)

HRMS-ESI (m/z):

-

Calculated for C₈D₅O₃H [M-H]⁻: 154.0553

-

Found: 154.0558

Alternative Synthetic Approach: Deuteration of Mandelic Acid

Conceptual Workflow:

Caption: Conceptual workflow for an alternative synthesis.

This two-step process offers an alternative for laboratories equipped for catalytic deuterations. The subsequent oxidation of mandelic acid-d5 to this compound can be achieved using various oxidizing agents, such as potassium permanganate.

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of this compound. The described method, involving the oxidation of benzaldehyde-d5, offers a reliable route to obtaining the desired isotopically labeled compound with high purity. The provided analytical data serves as a benchmark for researchers to confirm the successful synthesis and characterization of this important analytical standard. The information presented herein is intended to support the scientific community in the fields of drug development, metabolism research, and bioanalysis by facilitating the in-house preparation of this compound.

Phenylglyoxylic Acid-d5 as a Metabolite of Styrene and Ethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenylglyoxylic Acid-d5 (PGA-d5) in the context of its role as a stable isotope-labeled internal standard for the quantification of Phenylglyoxylic Acid (PGA), a key metabolite of styrene and ethylbenzene. This document details the metabolic pathways, provides quantitative data on metabolite levels, and outlines the experimental protocols for their analysis, serving as a critical resource for professionals in toxicology, occupational health, and drug metabolism.

Introduction

Styrene and ethylbenzene are volatile organic compounds widely used in the industrial production of polymers, resins, and synthetic rubbers.[1] Human exposure, both in occupational settings and in the general environment, is a significant public health concern due to their potential carcinogenicity.[1] Biomonitoring of exposure is crucial for risk assessment and is effectively achieved by measuring the urinary concentrations of their major metabolites, mandelic acid (MA) and phenylglyoxylic acid (PGA).[2] this compound is the deuterated form of PGA and serves as an ideal internal standard in mass spectrometry-based analytical methods to ensure accurate quantification by correcting for matrix effects and variations during sample preparation.[3][4]

Metabolic Pathways of Styrene and Ethylbenzene

Both styrene and ethylbenzene are metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, leading to the formation of common metabolites, including mandelic acid and phenylglyoxylic acid.[5][6]

Styrene Metabolism

The primary metabolic pathway of styrene involves its oxidation by cytochrome P450 enzymes, particularly CYP2E1 and CYP2B6, to form styrene-7,8-oxide.[7] This epoxide is then hydrolyzed by epoxide hydrolase to styrene glycol (phenylethylene glycol).[5] Subsequent oxidation of styrene glycol yields mandelic acid, which is further oxidized to phenylglyoxylic acid.[5][8] A minor pathway involves the glutathione conjugation of styrene-7,8-oxide.[5]

dot

Metabolic pathway of Styrene to Phenylglyoxylic Acid.

Ethylbenzene Metabolism

Ethylbenzene is primarily metabolized through side-chain oxidation by cytochrome P450 enzymes, including CYP2E1 and CYP1A2, to form 1-phenylethanol.[6] This intermediate is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid, following a similar downstream pathway to styrene.[5][6]

dot

Metabolic pathway of Ethylbenzene to Phenylglyoxylic Acid.

Quantitative Data

The urinary excretion of mandelic acid and phenylglyoxylic acid is a reliable indicator of exposure to styrene and ethylbenzene. The relative amounts of these metabolites can vary, but mandelic acid is generally the more abundant metabolite.

Table 1: Urinary Metabolite Excretion after Styrene and Ethylbenzene Exposure in Humans

| Compound | Metabolite | Approximate Percentage of Urinary Metabolites | Reference |

| Styrene | Mandelic Acid | 60-85% | [3][8] |

| Phenylglyoxylic Acid | 10-30% | [3][8] | |

| Ethylbenzene | Mandelic Acid | ~64-71% | [6] |

| Phenylglyoxylic Acid | ~19-25% | [6] |

Table 2: Urinary Concentrations of Mandelic Acid and Phenylglyoxylic Acid

| Population | Mandelic Acid (mg/g creatinine) | Phenylglyoxylic Acid (mg/g creatinine) | Reference |

| Styrene Exposed Workers | |||

| TWA < 50 ppm | Range: 5 - 2270 | - | [3] |

| TWA ~100 ppm (predicted) | ~1290 | ~300 (MA+PGA ~1590) | [3] |

| General Population (Non-exposed) | |||

| Mean | 6 mg/L (approx. 4 mg/g cr) | - | [8] |

| Petrol Station Workers | |||

| Mean (SD) | 0.061 (0.012) g/g creatinine | - | [1] |

TWA: Time-Weighted Average

Table 3: Biodegradation Kinetic Constants for Styrene and Ethylbenzene by a Mixed Bacterial Culture

| Substrate | µmax (1/h) | KS (mg/L) | KI (mg/L) | Reference |

| Styrene | 0.1581 | 25.91 | 13.15 | [9] |

| Ethylbenzene | 0.2090 | 37.77 | 62.62 | [9] |

µmax: maximum specific growth rate, KS: half-saturation constant, KI: inhibition constant.

Experimental Protocols

The quantification of mandelic acid and phenylglyoxylic acid in urine is most accurately performed using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with isotope dilution. This compound is used as the internal standard for PGA, and Mandelic Acid-d5 is used for MA.

Sample Preparation

-

Urine Sample Collection: Collect post-shift urine samples in sterile containers.

-

Dilution: Directly dilute the urine sample with the initial mobile phase (e.g., 1:10 v/v).[10]

-

Internal Standard Spiking: Add a known concentration of the internal standard mixture (PGA-d5 and MA-d5) to the diluted urine sample.

-

Filtration: Pass the sample through a 0.22 µm filter membrane before injection into the UPLC-MS/MS system.[10]

UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a tandem mass spectrometer.

-

Column: A reversed-phase column, such as a Waters HSS T3 or a Zorbax SB-C18, is commonly used.[11][12]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[11][13]

-

Ionization Mode: Electrospray ionization in negative mode (ESI-) is used.[10]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Table 4: Exemplary MRM Transitions for Analytes and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Reference |

| Phenylglyoxylic Acid | 149 | 77 | 105 | [5] |

| This compound | 154 | 82 | - | [5] |

| Mandelic Acid | 151 | 107 | 77 | [5] |

| Mandelic Acid-d5 | 156 | 112 | - | [5] |

dot

Experimental workflow for the analysis of urinary metabolites.

Conclusion

This compound is an indispensable tool for the accurate biomonitoring of exposure to styrene and ethylbenzene. The detailed understanding of the metabolic pathways and the availability of robust analytical methods, such as UPLC-MS/MS with isotope dilution, allow for precise and reliable quantification of Phenylglyoxylic Acid and Mandelic Acid in urine. This technical guide provides researchers, scientists, and drug development professionals with the essential information to conduct and interpret these critical toxicological assessments.

References

- 1. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]

- 2. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethylbenzene and Styrene Exposure in the United States based on Urinary Mandelic Acid and Phenylglyoxylic Acid: NHANES 2005 – 2006 and 2011 – 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Background Information for Ethylbenzene - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Styrene metabolism by cDNA-expressed human hepatic and pulmonary cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Biodegradation kinetics and interactions of styrene and ethylbenzene as single and dual substrates for a mixed bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Phenylglyoxylic Acid-d5 safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for Phenylglyoxylic Acid-d5 (CAS No: 1217089-53-6). This deuterated analog of Phenylglyoxylic acid is primarily utilized as an internal standard in biomedical and toxicological research, particularly as a biomarker for exposure to compounds like ethylbenzene and styrene.[1] While deuterated compounds are generally considered non-radioactive and safe for laboratory use, the inherent chemical properties of the parent molecule dictate the necessary safety and handling protocols.[2]

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated form for comparison.

| Property | This compound | Phenylglyoxylic Acid |

| CAS Number | 1217089-53-6[1][3] | 611-73-4[4] |

| Molecular Formula | C₈HD₅O₃[1][3] | C₈H₆O₃[5] |

| Molecular Weight | 155.16 g/mol [1][3] | 150.13 g/mol [6] |

| Appearance | Light Yellowish Beige Solid[7] | Off-white Solid[4][5] |

| Melting Point | 62-64 °C[1] | 60 - 69 °C[4] |

| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg[1] | No data available |

| Density | 1.3 ± 0.1 g/cm³[1] | No data available |

| Flash Point | 124.4 ± 16.3 °C[1] | No data available |

| Storage Temperature | 2-8°C Refrigerator[7] | No specific recommendation, but cool, dry, well-ventilated place is advised.[5] |

Hazard Identification and Classification

GHS Classification (based on Phenylglyoxylic Acid):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6][8]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[6][8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6][8]

Hazard Statements:

Signal Word: Warning[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4][8] However, studies on the non-deuterated Phenylglyoxylic acid in rats indicated that at high doses administered orally over three months, there was an increase in relative kidney weight.[9] Minor changes in the peripheral nerve myelin sheath and electroretinography were also observed in the highest dose group.[9] There were no gross signs of toxicity or changes in neurobehavior observed.[9]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles that comply with EN166 standards.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA-approved respirator.[5][8]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[8] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage is at 2-8°C.[7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

First-Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][8] Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water.[4][8]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[4]

-

Spill Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[4]

Disposal Considerations

-

Dispose of this chemical in accordance with federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | CAS#:1217089-53-6 | Chemsrc [chemsrc.com]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. fishersci.dk [fishersci.dk]

- 9. Toxicity of the styrene metabolite, phenylglyoxylic acid, in rats after three months' oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Commercial Suppliers and Availability of Phenylglyoxylic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Phenylglyoxylic Acid-d5 (PGA-d5), a critical internal standard for various analytical applications in research and drug development. This document summarizes supplier information, presents a detailed experimental protocol for its use, and visualizes key workflows.

Introduction

This compound (CAS No. 1217089-53-6) is the deuterium-labeled form of Phenylglyoxylic Acid, a primary metabolite of styrene and ethylbenzene. Its application as an internal standard in isotope dilution mass spectrometry allows for precise and accurate quantification of its unlabeled counterpart in complex biological matrices, such as urine. This is particularly crucial for biomonitoring studies assessing occupational or environmental exposure to industrial solvents, as well as in pharmacokinetic studies of compounds metabolized to phenylglyoxylic acid. The use of a stable isotope-labeled internal standard like PGA-d5 is essential to compensate for matrix effects and variations in sample preparation and instrument response, leading to highly reliable analytical results.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers. The following table summarizes key information for sourcing this compound. Please note that availability and product details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Available Pack Sizes |

| Santa Cruz Biotechnology, Inc. | sc-214930 | Information not readily available | Contact for details |

| Simson Pharma Limited | G210016 | High Purity (Certificate of Analysis provided) | Custom Synthesis |

| LGC Standards | TRC-P327502 | >95% (HPLC) | 5 mg, 50 mg |

| Pharmaffiliates | PA STI 073120 | High Purity (Certificate of Analysis provided) | Contact for details |

| MedChemExpress | HY-W010255S | >98% | 5 mg |

Experimental Protocol: Quantification of Phenylglyoxylic Acid in Urine by HPLC-MS/MS

The following protocol is adapted from the methodology described by Paci et al. in Current Analytical Chemistry (2013), which details the use of this compound for the quantitative determination of phenylglyoxylic acid (PGA) in urine samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with isotopic dilution.[1]

Reagents and Standards

-

Phenylglyoxylic Acid (PGA) standard

-

This compound (PGA-d5) internal standard

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (collected and stored at -20°C)

Preparation of Stock and Working Solutions

-

PGA Stock Solution (1 mg/mL): Dissolve 10 mg of PGA in 10 mL of methanol.

-

PGA-d5 Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of PGA-d5 in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking blank urine with the PGA stock solution to achieve a concentration range relevant to the expected sample concentrations.

-

Internal Standard Working Solution (10 µg/mL): Dilute the PGA-d5 stock solution with methanol.

Sample Preparation

-

Thaw urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Transfer 100 µL of each urine sample, calibration standard, and quality control sample into a microcentrifuge tube.

-

Add 10 µL of the 10 µg/mL PGA-d5 internal standard working solution to each tube.

-

Vortex briefly.

-

Add 890 µL of 0.1% formic acid in water to each tube.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: An HPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1-10 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

PGA: Precursor ion (m/z) 149.0 -> Product ion (m/z) 105.0

-

PGA-d5: Precursor ion (m/z) 154.0 -> Product ion (m/z) 110.0

-

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

-

Data Analysis

-

Quantify the concentration of PGA in the urine samples by constructing a calibration curve based on the peak area ratio of the analyte (PGA) to the internal standard (PGA-d5) versus the concentration of the calibration standards.

-

The results are typically normalized to urinary creatinine concentration to account for dilution effects.

Visualizations

Experimental Workflow for Urinary PGA Analysis

Caption: Workflow for the quantification of Phenylglyoxylic Acid in urine using a d5-labeled internal standard.

Sourcing and Application Logic

Caption: Logical flow from sourcing this compound to its application in research and development.

References

Methodological & Application

Application Notes and Protocols for Biomonitoring of Styrene Exposure Using Phenylglyoxylic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Styrene is a widely used industrial chemical in the production of plastics, resins, and synthetic rubber. Occupational exposure to styrene is a significant health concern, as it is classified as a possible human carcinogen.[1] Biomonitoring is essential for assessing the internal dose of styrene in exposed individuals. The primary route of styrene metabolism in humans involves its oxidation to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Subsequent oxidation leads to the formation of mandelic acid (MA) and phenylglyoxylic acid (PGA), which are excreted in the urine.[2][3][4] These metabolites serve as reliable biomarkers for assessing styrene exposure.[3][5][6] Phenylglyoxylic Acid-d5 (PGA-d5) is a deuterated analog of PGA, commonly used as an internal standard in analytical methods to ensure accuracy and precision by correcting for matrix effects and variations in sample processing.

This document provides a detailed protocol for the determination of phenylglyoxylic acid in urine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with this compound as an internal standard.

Metabolic Pathway of Styrene

The metabolic pathway of styrene in the human body is a critical aspect of understanding its toxicology and the basis for biomonitoring. The primary pathway involves the side-chain oxygenation of styrene.

Caption: Metabolic pathway of styrene highlighting the formation of key metabolites.

Experimental Workflow for Biomonitoring

The overall workflow for the biomonitoring of styrene exposure involves several key stages, from sample collection to data analysis.

Caption: Experimental workflow for biomonitoring of styrene exposure.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical method.

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Value |

| Chromatographic Column | Waters HSS T3[7] |

| Mobile Phase | Acetonitrile and water with 0.5% acetic acid[8] |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[7] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |

Table 2: Analytical Performance Characteristics

| Parameter | Phenylglyoxylic Acid (PGA) | Mandelic Acid (MA) |

| Linearity Range | 10 - 1000 ng/mL[7] | 10 - 1000 ng/mL[7] |

| Limit of Detection (LOD) | 0.015 - 0.081 ng/mL[4][7] | 0.02 - 0.551 ng/mL[4][7] |

| Limit of Quantification (LOQ) | 0.040 - 0.269 ng/mL[4][7] | 0.075 - 1.836 ng/mL[4][7] |

| Recovery | 84% - 99.83%[7][8] | 92.75% - 101.09%[7][8] |

| Intra-day Precision (%RSD) | < 5%[7][8] | < 5%[7][8] |

| Inter-day Precision (%RSD) | < 11%[8] | < 11%[8] |

Experimental Protocols

Urine Sample Collection and Storage

-

Collection: Urine samples should be collected at the end of a work shift to capture peak excretion of metabolites.[9]

-

Container: Use clean, sterile polypropylene containers.

-

Storage: If not analyzed within 48 hours, samples should be frozen at -20°C to ensure the stability of the analytes.[10]

Sample Preparation

This protocol is based on a simple dilution method, which is rapid and minimizes sample manipulation.[7][11]

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the urine sample at approximately 11,000 x g for 15 minutes at 4°C to remove any particulate matter.[3]

-

Transfer a 200 µL aliquot of the supernatant to a clean microcentrifuge tube.

-

Spike the sample with an appropriate volume of this compound (PGA-d5) internal standard solution to achieve a final concentration within the calibration range.

-

Dilute the sample with the initial mobile phase (e.g., 10-fold dilution).[10]

-

Vortex the mixture thoroughly.

-

Filter the diluted sample through a 0.45 µm cellulose membrane filter into an HPLC vial.[10]

HPLC-MS/MS Analysis

The following is a general procedure for HPLC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: Waters HSS T3 column or equivalent C18 reversed-phase column.[7][8]

-

Mobile Phase A: Water with 0.5% acetic acid.[8]

-

Mobile Phase B: Methanol or Acetonitrile.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5 µL.[8]

-

Gradient: Optimize the gradient to achieve good separation of PGA and MA from endogenous urine components.

-

-

Mass Spectrometry Detection:

Calibration and Quantification

-

Prepare a series of calibration standards in a blank urine matrix by spiking with known concentrations of PGA and a fixed concentration of PGA-d5.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Quantify the concentration of PGA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive protocol for the biomonitoring of styrene exposure through the quantification of its urinary metabolite, phenylglyoxylic acid, using HPLC-MS/MS with this compound as an internal standard. The use of a deuterated internal standard is crucial for achieving accurate and reliable results by compensating for matrix effects inherent in urine samples.[12] This method is sensitive, and reproducible, and can be applied to occupational health monitoring and research in drug development.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Oxidative stress in occupational exposure to styrene vapors and dangerous chemicals in the shipbuilding industry [frontiersin.org]

- 5. Kinetics of styrene urinary metabolites: a study in a low-level occupational exposure setting in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. tandfonline.com [tandfonline.com]

- 11. CN103837624B - Liquid chromatogram tandem mass spectrum measurement method for phenylglyoxylic acid and amygdalinic acid in urine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Phenylglyoxylic Acid in Human Urine using Phenylglyoxylic Acid-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenylglyoxylic acid (PGA) is a primary metabolite of styrene, a volatile organic compound widely used in the production of plastics, resins, and rubber. Monitoring PGA levels in human urine is a critical biomarker for assessing occupational and environmental exposure to styrene. The use of a stable isotope-labeled internal standard, such as Phenylglyoxylic Acid-d5 (PGA-d5), is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides a detailed protocol for the quantitative analysis of PGA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with PGA-d5 as an internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical method for the quantification of phenylglyoxylic acid in human urine.

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |

| Phenylglyoxylic Acid (PGA) | 0.015[1] | 0.040[1] |

Table 2: Method Accuracy and Precision

| Analyte | Concentration Levels (mg/L) | Intraday Precision (CV%) | Interday Precision (CV%) | Accuracy (%) |

| Phenylglyoxylic Acid (PGA) | 20, 50, 100, 300, 800, 1600 | <10 | <11[1] | >82[1] |

Data presented in the tables are derived from a validated HPLC-MS/MS method utilizing isotopic dilution.[1]

Experimental Protocols

This section details the methodology for the quantitative analysis of phenylglyoxylic acid in human urine.

1. Materials and Reagents:

-

Phenylglyoxylic Acid (PGA) standard

-

This compound (PGA-d5) internal standard

-

Methanol (HPLC grade)

-

Acetic Acid (glacial)

-

Formic Acid

-

Purified water (Milli-Q or equivalent)

-

Human urine (blank)

-

Syringe filters (0.2 µm)

2. Standard Solution Preparation:

-

PGA Stock Solution (100 mg/L): Accurately weigh and dissolve 10 mg of PGA in 100 mL of methanol.

-

PGA-d5 Internal Standard Stock Solution (20 mg/L): Accurately weigh and dissolve 1 mg of PGA-d5 in 50 mL of methanol.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the PGA stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 20 to 2000 µg/L).[1]

3. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

To a 10 mL aliquot of urine, add 10 mL of 2% acetic acid.[1]

-

Spike the diluted urine sample with 100 µL of the 10 mg/L deuterated internal standard solution (PGA-d5).[1]

-

Vortex the sample for 10 seconds.

-

Filter the sample through a 0.2 µm syringe filter.[1]

-

Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography System: HPLC system capable of binary gradient elution (e.g., PerkinElmer Series 200 LC pump).[1]

-

Analytical Column: Kinetex 2.6 µm C-18 column (100 x 4.6 mm).[1]

-

Mobile Phase A: 0.2% Formic Acid in Water.[1]

-

Mobile Phase B: 0.2% Formic Acid in Methanol.[1]

-

Flow Rate: 500 µL/min.[1]

-

Injection Volume: 20 µL.[1]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000, AB/Sciex).[1]

-

Ionization Source: Turbo Ion Spray (TIS), operated in negative ion mode.[1]

Table 3: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenylglyoxylic Acid (PGA) | 149.0 | 105.0 |

| This compound (PGA-d5) | 153.8 | 126.0[1] |

5. Calibration and Quantification:

-

Prepare a calibration curve by spiking blank urine with known concentrations of PGA standards and a constant concentration of the PGA-d5 internal standard.

-

The calibration curve is generated by plotting the peak area ratio of PGA to PGA-d5 against the concentration of PGA.

-

The concentration of PGA in unknown samples is determined by interpolating the peak area ratio from the calibration curve.

Visualizations

Styrene Metabolism to Phenylglyoxylic Acid

Caption: Metabolic pathway of styrene to phenylglyoxylic acid in humans.

Experimental Workflow for PGA Analysis

Caption: Workflow for the quantitative analysis of phenylglyoxylic acid in urine.

References

High-performance liquid chromatography (HPLC) method for Phenylglyoxylic Acid-d5

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Phenylglyoxylic Acid-d5.

This document provides a detailed methodology for the quantitative analysis of Phenylglyoxylic Acid (PGA) in biological matrices, utilizing its deuterated isotopologue, this compound (PGA-d5), as an internal standard. The method is based on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Phenylglyoxylic acid is a primary metabolite of styrene and serves as a crucial biomarker for monitoring occupational and environmental exposure to this compound.[1][2] The use of a stable isotope-labeled internal standard like PGA-d5 is critical for correcting variations in sample preparation and compensating for matrix effects, particularly in complex samples like urine, thereby ensuring accurate and reliable quantification.[1][3]

Experimental Protocols

This section details the step-by-step procedures for sample preparation, standard solution preparation, and the instrumental analysis of Phenylglyoxylic Acid using PGA-d5 as an internal standard.

Materials and Reagents

-

Phenylglyoxylic Acid (PGA) analytical standard

-

Sodium Phenyl-d5-glyoxylate (PGA-d5), 99.8% purity[1]

-

Methanol (HPLC grade)

-

Acetic Acid (glacial)[1]

-

Formic Acid[1]

-

Hydrochloric Acid (6N)[4]

-

Ultrapure water (Milli-Q or equivalent)

-

Syringe filters (0.2 µm)[1]

Instrumentation

-

HPLC system coupled with a tandem mass spectrometer (e.g., API 4000, Applied Biosystem)[1]

-

Analytical column: Kinetex 2.6 µm C-18, 100 x 4.6 mm[1]

-

Thermostated column compartment

Preparation of Standard Solutions

-

PGA Stock Solution (100 mg/L): Accurately weigh and dissolve 10 mg of PGA in 100 mL of methanol.[1]

-

PGA-d5 Stock Solution (10 mg/L): Prepare a stock solution of the internal standard by dissolving the appropriate amount of Sodium Phenyl-d5-glyoxylate in methanol.[1]

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the PGA stock solution with a constant concentration of the PGA-d5 internal standard. A typical calibration curve might range from 0.100 to 10,000 µg/L for PGA, with 1 mg/L of PGA-d5.[1]

Sample Preparation (Urine)

-

Collect urine samples and store them at -20°C until analysis.[1]

-

Thaw the urine sample and vortex to ensure homogeneity.

-

Dilute a 10 mL aliquot of the urine sample with 10 mL of 2% acetic acid.[1]

-

Spike the diluted sample with 100 µL of the 10 mg/L PGA-d5 internal standard solution.[1]

-

Filter the final solution through a 0.2 µm syringe filter into an HPLC vial.[1]

-

Inject 20 µL of the prepared sample into the HPLC-MS/MS system.[1]

HPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | Kinetex 2.6 µm C-18, 100 x 4.6 mm[1] |

| Mobile Phase A | 0.2% Formic Acid in Water[1] |

| Mobile Phase B | 0.2% Formic Acid[1] (in organic solvent, e.g., Methanol or Acetonitrile) |

| Flow Rate | 500 µL/min[1] |

| Column Temperature | 20°C[1] |

| Injection Volume | 20 µL[1] |

| Total Run Time | 10 minutes[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Negative Ion Electrospray (ESI-)[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transition (PGA) | To be optimized for the specific instrument |

| MRM Transition (PGA-d5) | Q1: 153.8 m/z → Q3: 126.0 m/z[1] |

| Dwell Time | 500 ms[1] |

| Curtain Gas | 30 (arbitrary units)[1] |

Quantitative Data Summary

The validated method demonstrates high sensitivity and accuracy.

Table 3: Performance Characteristics

| Parameter | Analyte | Value |

| Retention Time | PGA & PGA-d5 | ~4.0 min[1] |

| Limit of Detection (LOD) | PGA | 0.015 mg/L[1] |

| Limit of Quantification (LOQ) | PGA | 0.040 mg/L[1] |

| Accuracy | PGA | > 82%[1] |

| Variability (CV%) | PGA | < 11%[1] |

| Linearity Range | PGA | 20 - 2000 mg/L (in a separate HPLC/UV method)[1] |

Visualizations

The following diagrams illustrate the logical workflow of the analytical method.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Application of Phenylglyoxylic Acid-d5 in Environmental Toxicology Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Phenylglyoxylic Acid-d5 (PGA-d5) in environmental toxicology studies. The primary application of PGA-d5 is as an internal standard for the accurate quantification of Phenylglyoxylic Acid (PGA), a key biomarker of exposure to styrene. The use of an isotopic dilution technique with PGA-d5 is crucial for overcoming matrix effects in complex biological samples like urine, ensuring reliable and precise measurements in biomonitoring studies.[1][2]

Introduction to Styrene Biomonitoring and the Role of this compound

Styrene is a widely used industrial chemical in the production of plastics, resins, and synthetic rubber.[1] Occupational and environmental exposure to styrene is a significant health concern, as it is classified as a possible human carcinogen.[3] In the human body, styrene is metabolized by cytochrome P-450 into styrene-7,8-oxide, which is then further metabolized to mandelic acid (MA) and phenylglyoxylic acid (PGA).[3] These metabolites are excreted in the urine and serve as reliable biomarkers for assessing styrene exposure.[3][4]

Accurate quantification of urinary PGA is essential for assessing exposure levels. However, biological matrices such as urine are complex and can cause ion suppression or enhancement in analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), leading to inaccurate results.[1][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting these matrix effects.[1] By adding a known amount of PGA-d5 to the sample, any variations in sample preparation and analysis that affect the native PGA will also affect the labeled standard in the same way, allowing for accurate quantification through isotopic dilution.

Experimental Protocols

This section details the experimental protocol for the quantification of Phenylglyoxylic Acid in urine using this compound as an internal standard, based on a validated HPLC-MS/MS method.[1][3]

Materials and Reagents

-

Analytes: Phenylglyoxylic Acid (PGA) and Mandelic Acid (MA) reference standards

-

Internal Standard: this compound (PGA-d5) and Mandelic Acid-d5 (MA-d5)

-

Solvents: Acetonitrile (HPLC grade), Formic acid, Acetic acid, Methanol (HPLC grade)

-

Water: Deionized or ultrapure water

-

Urine Samples: Collected from exposed individuals and non-exposed controls

Sample Preparation

The sample preparation method is a straightforward dilution and filtration procedure designed to minimize sample manipulation and potential for error.[3]

-

Sample Thawing: If frozen, allow urine samples to thaw completely at room temperature.

-

Dilution: In a clean centrifuge tube, dilute 1 mL of the urine sample with 1 mL of 2% acetic acid.

-

Internal Standard Spiking: Add 100 µL of a 10 mg/L solution of this compound (and Mandelic Acid-d5 if also being quantified) to the diluted urine sample.

-

Vortexing: Vortex the sample for 10 seconds to ensure thorough mixing.

-

Filtration: Filter the sample through a 0.2-μm syringe filter into an HPLC vial.

-

Injection: Inject 20 μL of the filtered sample into the HPLC-MS/MS system for analysis.[3]

HPLC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions: [3]

| Parameter | Value |

| HPLC Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 100 Å) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 0.2% Formic acid in water |

| Flow Rate | 500 µL/min |

| Gradient Program | A gradient elution is used to separate the analytes. |

| Injection Volume | 20 µL |

Mass Spectrometry Conditions: [3]

| Parameter | Value |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 30 (arbitrary units) |

| Dwell Time | 500 ms |

The specific precursor-to-product ion transitions for PGA and its deuterated internal standard are crucial for selective and sensitive detection.

Data Presentation and Quantitative Analysis

The use of this compound as an internal standard allows for the generation of highly accurate and precise quantitative data. The following tables summarize the performance of the described HPLC-MS/MS method.[1][3]

Table 1: Mass Spectrometry Parameters for Phenylglyoxylic Acid and this compound [3]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenylglyoxylic Acid (PGA) | -148.8 | -105.1 |

| This compound (PGA-d5) | -153.8 | -126.0 |

Table 2: Method Validation Data for the Quantification of Phenylglyoxylic Acid [1][3]

| Parameter | Phenylglyoxylic Acid (PGA) |

| Limit of Detection (LOD) | 0.015 mg/L |

| Limit of Quantification (LOQ) | 0.040 mg/L |

| Accuracy | > 82% |

| Variability (CV) | < 11% |

Visualizations

Styrene Metabolism Pathway

The following diagram illustrates the metabolic pathway of styrene in the human body, leading to the formation of the urinary biomarkers Mandelic Acid and Phenylglyoxylic Acid.

Caption: Metabolic pathway of styrene to its urinary biomarkers.

Experimental Workflow for Biomonitoring

This diagram outlines the key steps in a typical biomonitoring study for styrene exposure using this compound.

Caption: Workflow for styrene exposure biomonitoring.

Conclusion

The use of this compound as an internal standard in HPLC-MS/MS methods provides a robust, accurate, and reliable approach for the biomonitoring of styrene exposure. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals working in the field of environmental toxicology. The implementation of this isotopic dilution technique is essential for generating high-quality data for risk assessment and regulatory purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Oxidative stress in occupational exposure to styrene vapors and dangerous chemicals in the shipbuilding industry [frontiersin.org]

- 4. NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Phenylglyoxylic Acid-d5 in Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phenylglyoxylic Acid-d5 as an internal standard in a Therapeutic Drug Monitoring (TDM) workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Phenylglyoxylic Acid is primarily recognized as a biomarker for exposure to industrial solvents like styrene and ethylbenzene, its deuterated analog, this compound, serves as an ideal internal standard for the quantification of the non-deuterated form.

This document outlines a detailed protocol for a hypothetical TDM scenario where the concentration of a therapeutic drug is determined through the quantification of its metabolite, Phenylglyoxylic Acid. The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Introduction to Therapeutic Drug Monitoring (TDM) and the Role of Internal Standards

Therapeutic Drug Monitoring (TDM) is a medical practice that involves measuring the concentration of a specific drug in a patient's bloodstream at regular intervals. The primary goal of TDM is to maintain the drug concentration within a "therapeutic window," a range where the drug is most effective and has the fewest side effects. TDM is particularly important for drugs with a narrow therapeutic index, where the difference between a therapeutic and a toxic dose is small.

LC-MS/MS has become a powerful tool in TDM due to its high sensitivity and specificity. To achieve reliable quantitative results with LC-MS/MS, an internal standard is essential. An ideal internal standard is a compound that is structurally and chemically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and experience similar ionization and matrix effects.

Hypothetical TDM Scenario: Monitoring of "Phenylethelone"

For the purpose of this application note, we will consider a hypothetical therapeutic drug, "Phenylethelone." Phenylethelone is an aromatic compound that undergoes metabolism in the body to produce Phenylglyoxylic Acid as a major metabolite. Therefore, monitoring the plasma concentration of Phenylglyoxylic Acid can be used to infer the levels of the parent drug, Phenylethelone, and to guide dosage adjustments.

Below is a diagram illustrating the metabolic pathway of Phenylethelone to Phenylglyoxylic Acid.

Experimental Protocols

This section details the experimental protocol for the quantification of Phenylglyoxylic Acid in human plasma using this compound as an internal standard.

3.1. Materials and Reagents

-

Phenylglyoxylic Acid (analytical standard)

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

3.2. Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

To each tube, add 50 µL of the appropriate sample (calibration standard, QC, or patient plasma).

-

Add 200 µL of the internal standard working solution (this compound in acetonitrile, 100 ng/mL).

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

3.3. LC-MS/MS Instrumentation and Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is suitable for this analysis.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | |

| 0.0 - 0.5 min | 5% B |

| 0.5 - 2.5 min | 5% to 95% B |

| 2.5 - 3.5 min | 95% B |

| 3.5 - 3.6 min | 95% to 5% B |

| 3.6 - 5.0 min | 5% B |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temperature | 500°C |

| Capillary Voltage | -3.5 kV |

| MRM Transitions | |

| Phenylglyoxylic Acid | 149.0 -> 105.0 (Quantifier), 149.0 -> 77.0 (Qualifier) |

| This compound | 154.0 -> 110.0 (Quantifier) |

The experimental workflow is summarized in the diagram below.

Data Presentation and Method Validation

A typical calibration curve for Phenylglyoxylic Acid would be prepared in blank plasma with concentrations ranging from 10 to 5000 ng/mL. The method should be validated according to regulatory guidelines to ensure its reliability for clinical applications.

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |

| 10 | 1,250 | 115,000 | 0.011 |

| 50 | 6,300 | 114,500 | 0.055 |

| 100 | 12,800 | 115,200 | 0.111 |

| 500 | 64,500 | 114,800 | 0.562 |

| 1000 | 129,000 | 115,100 | 1.121 |

| 2500 | 323,000 | 114,900 | 2.811 |

| 5000 | 648,000 | 115,300 | 5.620 |

| Linear Regression | \multicolumn{3}{l | }{y = 0.0011x + 0.001, R² > 0.995} |

Table 3: Assay Validation Summary

| Parameter | QC Low (30 ng/mL) | QC Mid (300 ng/mL) | QC High (3000 ng/mL) | Acceptance Criteria |

| Precision (%CV) | ||||

| Intra-day (n=6) | 4.5% | 3.2% | 2.8% | <15% |

| Inter-day (n=18) | 6.8% | 5.1% | 4.3% | <15% |

| Accuracy (%Bias) | ||||

| Intra-day (n=6) | -2.3% | 1.5% | -0.8% | ±15% |

| Inter-day (n=18) | -4.1% | 2.4% | -1.7% | ±15% |

| Recovery (%) | 92.5% | 94.1% | 93.2% | Consistent |

| Matrix Effect (%) | 98.7% | 97.5% | 99.1% | Consistent |

Conclusion

This application note has detailed a comprehensive protocol for the use of this compound as an internal standard in a hypothetical therapeutic drug monitoring assay. The use of a stable isotope-labeled internal standard is paramount for the development of robust and reliable LC-MS/MS methods for TDM. The provided methodologies and data serve as a template for researchers and scientists in the development and validation of their own TDM assays. While the example provided is for a hypothetical drug, the principles and protocols are widely applicable to the TDM of various therapeutic agents.

Application Note: Isotope Dilution Mass Spectrometry for the Quantification of Styrene Exposure Biomarkers Using Phenylglyoxylic Acid-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Styrene is a widely used industrial chemical in the production of plastics and resins.[1][2] Occupational and environmental exposure to styrene is a significant health concern, as it is classified as a probable human carcinogen.[3] Monitoring exposure to styrene is crucial for assessing health risks. The primary urinary metabolites of styrene, mandelic acid (MA) and phenylglyoxylic acid (PGA), are established biomarkers for quantifying exposure.[1][4] Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of these biomarkers. This application note provides a detailed protocol for the determination of mandelic acid and phenylglyoxylic acid in human urine using Phenylglyoxylic Acid-d5 (PGA-d5) as an internal standard with HPLC-MS/MS. This compound is a deuterated analog of PGA and serves as an ideal internal standard for this application due to its similar chemical and physical properties to the analyte, which helps to correct for matrix effects and variations in sample processing and instrument response.[1][2]

Principle of the Method

Isotope dilution mass spectrometry is a definitive analytical method that relies on the addition of a known amount of an isotopically labeled internal standard to a sample. In this application, this compound is added to urine samples. The ratio of the unlabeled analytes (MA and PGA) to the labeled internal standard is measured by HPLC-MS/MS. Since the labeled standard behaves nearly identically to the native analytes during sample preparation and analysis, this ratio allows for precise and accurate quantification, compensating for potential losses during sample handling and ionization suppression or enhancement in the mass spectrometer.[1][2]

Metabolic Pathway of Styrene

Styrene is metabolized in the body primarily by cytochrome P450 enzymes to styrene-7,8-oxide, which is then hydrolyzed to styrene glycol. Styrene glycol is further oxidized to mandelic acid and subsequently to phenylglyoxylic acid, which are then excreted in the urine.[3]

Experimental Workflow

The overall experimental workflow for the analysis of mandelic acid and phenylglyoxylic acid in urine using IDMS with this compound as an internal standard is depicted below.

Detailed Experimental Protocol

Materials and Reagents

-

Mandelic Acid (MA), analytical standard

-

Phenylglyoxylic Acid (PGA), analytical standard

-

This compound (PGA-d5), internal standard

-

Mandelic Acid-d5 (MA-d5), internal standard (optional, but recommended for highest accuracy)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (≥98%)

-

Glacial acetic acid

-

Ultrapure water

-

0.2 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve MA, PGA, MA-d5, and PGA-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Intermediate Standard Solution (10 µg/mL): Prepare a combined intermediate solution of MA and PGA at 10 µg/mL by diluting the stock solutions with methanol.

-

Intermediate Internal Standard Solution (10 µg/mL): Prepare a combined intermediate solution of MA-d5 and PGA-d5 at 10 µg/mL by diluting the stock solutions with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the intermediate standard solution into a pooled, analyte-free urine matrix. A typical calibration range is 10-1000 ng/mL.[5] Each calibration standard should be spiked with the internal standard solution to a final concentration of 100 ng/mL.

Sample Preparation

-

Collect mid-stream urine samples in sterile containers.

-

To 1 mL of urine sample, add 1 mL of 2% acetic acid in water.[1]

-

Add 100 µL of the 10 µg/mL internal standard solution (containing MA-d5 and PGA-d5) to each sample, calibrator, and quality control sample.[1] This results in a final internal standard concentration of 1000 ng/mL in the diluted sample.

-

Vortex the samples for 30 seconds.

-

Filter the samples through a 0.2 µm syringe filter into HPLC vials.[1]

HPLC-MS/MS Analysis

HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., Waters HSS T3) is suitable for separation.

-

Mobile Phase A: 0.2% Formic acid in water[1]

-

Mobile Phase B: Acetonitrile[1]

-

Flow Rate: 500 µL/min[1]

-

Injection Volume: 20 µL[1]

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Linearly increase the percentage of Mobile Phase B to elute the analytes.

-

Include a column wash with a high percentage of Mobile Phase B.

-

Re-equilibrate the column to the initial conditions before the next injection.

-

MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions: The following precursor to product ion transitions should be monitored:[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mandelic Acid (MA) | 150.9 | 107.3 |

| Mandelic Acid-d5 (MA-d5) | 155.9 | 112.0 |

| Phenylglyoxylic Acid (PGA) | 148.8 | 105.1 |

| This compound (PGA-d5) | 153.8 | 126.0 |

Data Analysis and Quantification

The concentration of MA and PGA in the urine samples is calculated using the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the unknown samples is then determined from this calibration curve.

Method Performance Characteristics

The following table summarizes the typical performance characteristics of the IDMS method for the analysis of mandelic acid and phenylglyoxylic acid in urine.

| Parameter | Mandelic Acid (MA) | Phenylglyoxylic Acid (PGA) | Reference |

| Limit of Detection (LOD) | 0.02 mg/L | 0.015 mg/L | [1] |

| Limit of Quantification (LOQ) | 0.075 mg/L | 0.040 mg/L | [1] |

| Linear Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL | [5] |

| Accuracy (% Recovery) | > 82% | > 82% | [1] |

| Precision (%RSD) | < 11% | < 11% | [1] |

| Intra- and Inter-batch Precision | < 5% | < 5% | [5] |

Conclusion

The use of this compound as an internal standard in an isotope dilution HPLC-MS/MS method provides a robust, sensitive, and accurate means for the quantification of mandelic acid and phenylglyoxylic acid in urine. This method is highly suitable for biomonitoring of occupational and environmental exposure to styrene, aiding in the assessment of potential health risks. The detailed protocol provided in this application note offers a reliable framework for researchers and scientists in the fields of toxicology, occupational health, and drug development.

References

- 1. Frontiers | Oxidative stress in occupational exposure to styrene vapors and dangerous chemicals in the shipbuilding industry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Phenylglyoxylic Acid-d5 stability issues in acidic versus alkaline urine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Phenylglyoxylic Acid-d5 (PGA-d5) in urine samples. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in urine?

A1: The primary factors influencing the stability of PGA-d5 in urine are pH and storage temperature.[1][2] Studies have shown that PGA-d5 is more susceptible to degradation in alkaline urine compared to acidic urine.[1][2] Storage temperature also plays a crucial role, with lower temperatures providing better stability.

Q2: How does the pH of urine impact the stability of this compound?

A2: Phenylglyoxylic acid is more unstable in alkaline urine (e.g., pH 8) than in acidic urine (e.g., pH 6 or below).[1][2] This instability can lead to a decrease in the concentration of the analyte over time, potentially affecting the accuracy of analytical results. The degradation is more pronounced when samples are stored at refrigerated temperatures (4°C) as opposed to being frozen.[1][2]

Q3: What are the recommended storage conditions for urine samples containing this compound?